molecular formula C10H12Cl2N2O B15150712 2-(2,5-dichlorophenoxy)-N-ethylethanimidamide

2-(2,5-dichlorophenoxy)-N-ethylethanimidamide

Cat. No.: B15150712
M. Wt: 247.12 g/mol
InChI Key: FGTUOZGDHAXDKI-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-ethylethanimidamide is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a dichlorophenoxy group attached to an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-ethylethanimidamide typically involves the reaction of 2,5-dichlorophenol with ethylamine under specific conditions. The process can be summarized as follows:

    Starting Materials: 2,5-dichlorophenol and ethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or acetone, and a catalyst, such as pyridine.

    Procedure: The 2,5-dichlorophenol is first converted to its corresponding acyl chloride using thionyl chloride. This intermediate is then reacted with ethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Optimized Conditions: Reaction conditions are optimized for maximum yield and purity, including temperature control and continuous stirring.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N-ethylethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

2-(2,5-dichlorophenoxy)-N-ethylethanimidamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of herbicides and pesticides due to its phenoxy group.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-ethylethanimidamide involves its interaction with specific molecular targets. The compound exerts its effects by:

    Binding to Enzymes: Inhibiting the activity of certain enzymes involved in metabolic pathways.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication and protein synthesis.

    Inducing Oxidative Stress: Generating reactive oxygen species that cause cellular damage.

Comparison with Similar Compounds

2-(2,5-dichlorophenoxy)-N-ethylethanimidamide can be compared with other similar compounds, such as:

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but different applications.

    2,5-Dichlorophenoxyacetic Acid: Another herbicide with similar chemical properties.

    2,4-Dichlorophenoxybutyric Acid: A compound with similar herbicidal activity but different molecular structure.

Uniqueness

The uniqueness of this compound lies in its specific combination of the dichlorophenoxy group and the ethanimidamide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

2-(2,5-dichlorophenoxy)-N'-ethylethanimidamide

InChI

InChI=1S/C10H12Cl2N2O/c1-2-14-10(13)6-15-9-5-7(11)3-4-8(9)12/h3-5H,2,6H2,1H3,(H2,13,14)

InChI Key

FGTUOZGDHAXDKI-UHFFFAOYSA-N

Canonical SMILES

CCN=C(COC1=C(C=CC(=C1)Cl)Cl)N

Origin of Product

United States

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